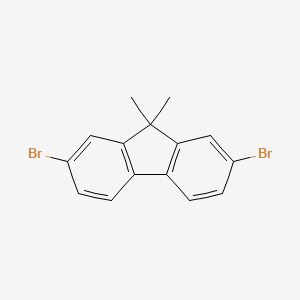

2,7-Dibromo-9,9-dimethylfluorene

Description

Evolution of Fluorene-Based π-Conjugated Systems in Optoelectronics

The journey of fluorene-based materials in optoelectronics began with the discovery of electroluminescence in conjugated polymers. Polyfluorenes, in particular, gained prominence due to their strong blue light emission and high photoluminescence quantum yields. researchgate.net The first practical organic light-emitting diode (OLED) was developed in 1987, paving the way for extensive research into organic materials for display technologies. noctiluca.euwikipedia.orgnih.gov

Early research focused on pristine polyfluorene, but soon expanded to include a vast array of copolymers. By incorporating different aromatic or heteroaromatic units into the polymer backbone, researchers could tune the electronic and optical properties of the resulting materials. nih.govresearchgate.netmdpi.com This strategy allowed for the development of materials emitting light across the entire visible spectrum, from blue to red. researchgate.net Furthermore, the introduction of specific functional groups enabled the creation of materials with tailored properties for applications beyond OLEDs, such as organic solar cells. rsc.orgnih.govflinders.edu.au The evolution of emitter technologies has progressed through several generations, from fluorescent to phosphorescent and thermally activated delayed fluorescence (TADF) emitters, with each generation offering improved efficiency. noctiluca.eunih.gov

Significance of 9,9-Disubstituted Fluorenes in Conjugated Polymer Architectures

A critical breakthrough in the development of fluorene-based polymers was the introduction of substituents at the C9 position of the fluorene (B118485) ring. acs.org This modification proved crucial for overcoming one of the major challenges associated with early polyfluorenes: their limited solubility in common organic solvents. Attaching flexible alkyl chains, such as octyl or hexyl groups, to the C9 position significantly improved the processability of these polymers, allowing for the formation of high-quality thin films from solution. 20.210.105thaiscience.infonih.gov

Role of Halogenation in Fluorene Monomer Reactivity for Polymerization

Halogenation, the process of introducing halogen atoms (such as bromine, chlorine, or fluorine) into a molecule, is a fundamental strategy in organic synthesis for creating reactive sites for polymerization. mt.comwikipedia.org In the context of fluorene-based monomers, bromination at the 2 and 7 positions is a common and effective method to prepare them for polymerization reactions like Suzuki and Yamamoto coupling. 20.210.105thaiscience.info These brominated fluorene derivatives serve as key building blocks for constructing a wide range of conjugated polymers. chemicalbook.comresearchgate.net

The reactivity of the halogenated monomer is influenced by the specific halogen used. mt.comwikipedia.org Bromine is often the halogen of choice due to its good balance of reactivity and stability. acs.orgacs.org The carbon-bromine bonds are sufficiently reactive to participate in cross-coupling reactions while the monomer itself remains stable enough for purification and handling. Fluorination, on the other hand, can significantly alter the electronic properties of the resulting polymer, often leading to improved device performance in organic solar cells by lowering the energy levels of the molecular orbitals. acs.orgmdpi.com

Overview of 2,7-Dibromo-9,9-dimethylfluorene as a Key Monomer in Advanced Organic Materials

This compound has emerged as a crucial monomer in the synthesis of a diverse range of advanced organic materials. alfachemic.comboronmolecular.com Its structure, featuring bromine atoms at the reactive 2 and 7 positions and two methyl groups at the 9 position, makes it an ideal building block for creating polymers with desirable properties for optoelectronic applications. sigmaaldrich.com The dimethyl substitution at the C9 position provides good thermal and chemical stability, while the bromine atoms serve as handles for polymerization. nih.govnih.gov

This monomer is a precursor to a variety of organic semiconducting polymers used in organic photovoltaics and as hole transport materials in OLEDs. sigmaaldrich.com The palladium-catalyzed reaction of this compound with other monomers allows for the creation of copolymers with tailored electronic and optical properties. researchgate.net For example, it has been used to synthesize polymers for blue-emitting OLEDs and as a component in materials for organic solar cells. nbinno.com The versatility and importance of this compound are underscored by its frequent use in the development of new and improved organic electronic materials. ossila.comrsc.orgunimi.it

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 28320-32-3 alfachemic.comsigmaaldrich.com |

| Molecular Formula | C15H12Br2 alfachemic.comsigmaaldrich.com |

| Molecular Weight | 352.06 g/mol alfachemic.comsigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 177-181 °C sigmaaldrich.com |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C alfachemic.com |

| InChI | InChI=1S/C15H12Br2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 alfachemic.com |

| InChI Key | LONBOJIXBFUBKQ-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dibromo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONBOJIXBFUBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70478035 | |

| Record name | 2,7-dibromo-9,9-dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28320-32-3 | |

| Record name | 2,7-Dibromo-9,9-dimethylfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28320-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-dibromo-9,9-dimethylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70478035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-dimethyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,7 Dibromo 9,9 Dimethylfluorene and Its Precursors

Strategic Bromination Techniques for Fluorene (B118485) Core Functionalization

The introduction of bromine atoms onto the fluorene core is a critical step in the synthesis of 2,7-Dibromo-9,9-dimethylfluorene. The utility of the final compound in applications such as organic light-emitting devices (OLEDs) and polymer semiconductors is highly dependent on the purity and specific isomer of the dibrominated precursor, 2,7-dibromofluorene (B93635). chemicalbook.comsigmaaldrich.comossila.com Therefore, developing bromination techniques that are highly regioselective for the C-2 and C-7 positions is of paramount importance.

Regioselective Bromination at C-2 and C-7 Positions

Achieving selective bromination at the C-2 and C-7 positions of fluorene requires the careful selection of brominating agents and reaction conditions to direct the electrophilic substitution to these specific sites. Several methods have been developed to accomplish this with high yields.

One common approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgorganic-chemistry.org When fluorene is treated with NBS in polar solvents, nuclear halogenation occurs, yielding 2-halogeno- and 2,7-dihalogeno-fluorenes. rsc.org The reaction of 2-bromofluorene with NBS in benzene (B151609) can produce 2,7-dibromofluorene in high yield (89%). oup.com This method is favored for its relatively mild conditions and good selectivity.

Another effective method utilizes dibromohydantoin in a solvent such as propylene carbonate. google.com In this procedure, fluorene is heated in propylene carbonate, followed by the addition of 1,3-Dibromo-5,5-dimethylhydantoin, leading to the formation of 2-bromofluorene, which can be further brominated. google.com

A process for preparing 2,7-dibromofluorene involves reacting fluorene with a bromide source in a mixture of water and an organic solvent, such as 1,2-dichloroethane. google.com In this system, an acid and an oxidizing agent like hydrogen peroxide are added to facilitate the reaction, resulting in yields between 78-85% after purification. google.com Similarly, bromination can be carried out by dispersing fluorene in water and adding bromine (Br₂), which can be accelerated by catalysts like inorganic acids or Lewis acids. google.com

A solid-phase reaction using copper(II) bromide loaded on aluminum oxide has also been reported. chemicalbook.com Fluorene is dissolved in carbon tetrachloride and refluxed with the solid-supported reagent, yielding 2,7-dibromofluorene in 98% yield after purification. chemicalbook.com

| Brominating Agent/System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzene | Reflux | 89% | oup.com |

| Copper(II) bromide on Al₂O₃ | Carbon Tetrachloride | Reflux, 5 hours | 98% | chemicalbook.com |

| Bromide/Acid/Oxidant | Water/1,2-dichloroethane | Room Temperature, 2-8 hours | 78-85% | google.com |

| Dibromohydantoin | Propylene Carbonate | 85°C, 6 hours | High Purity Intermediate | google.com |

Minimization of Side Reactions and Impurity Formation

A key challenge in the bromination of fluorene is the potential for side reactions, which can lead to the formation of undesired isomers (e.g., bromination at C-4) or polybrominated products (e.g., tribromofluorene). The C-9 position is also susceptible to radical bromination, particularly under conditions that favor free-radical mechanisms. oup.commasterorganicchemistry.com

The choice of reaction conditions is crucial for minimizing these side products. Using NBS in polar solvents promotes electrophilic aromatic substitution on the rings rather than radical substitution at the C-9 position. rsc.org In contrast, refluxing NBS in a nonpolar solvent like carbon tetrachloride with a radical initiator is the standard method for benzylic bromination, which would target the C-9 position. wikipedia.org Therefore, avoiding radical initiators and using appropriate solvents are key strategies.

The formation of multiple isomers often necessitates purification steps to isolate the desired 2,7-dibromo isomer. Recrystallization is a commonly cited method for purifying the crude product. chemicalbook.comgoogle.comgoogle.com For instance, after synthesis, crude 2,7-dibromofluorene can be recrystallized from a mixed solvent system like ethyl acetate (B1210297)/hexane or from toluene (B28343) and methanol (B129727) to obtain the pure product as light yellow crystals. chemicalbook.comgoogle.com Careful control of stoichiometry, reaction time, and temperature, as demonstrated in the various regioselective methods, is essential to reduce the impurity profile before the final purification. chemicalbook.comgoogle.com

Synthetic Routes for 9,9-Dimethyl Functionalization of Fluorene Derivatives

Following the successful dibromination of the fluorene core, the next critical step is the introduction of two methyl groups at the C-9 position. This functionalization is essential as it improves the solubility and film-forming properties of fluorene-based polymers while preventing the formation of undesirable low-energy emission sites. The acidic nature of the C-9 protons allows for deprotonation followed by alkylation.

Alkylation Strategies at the C-9 Position

The standard strategy for C-9 alkylation involves treating a fluorene derivative with a strong base to generate a fluorenyl anion, which then acts as a nucleophile in a reaction with an alkylating agent. For dimethylation, methyl iodide is a commonly used methylating reagent. google.comchemicalbook.com

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO). google.comchemicalbook.com A strong base, such as potassium hydroxide or sodium hydroxide, is used to deprotonate the C-9 position of the 2-bromofluorene precursor. google.comchemicalbook.com The subsequent addition of methyl iodide leads to the sequential addition of two methyl groups, yielding 2-bromo-9,9-dimethylfluorene. google.com While effective, this method often involves highly toxic and volatile reagents like methyl iodide. google.com

Alternative, greener approaches have been developed that utilize alcohols as alkylating agents in the presence of a catalyst. For example, potassium tert-butoxide (t-BuOK) can catalyze the alkylation of fluorene with alcohols, offering a more environmentally friendly route. nih.govrsc.orgresearchgate.net

| Precursor | Base | Alkylating Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromofluorene | Potassium Hydroxide | Methyl Iodide | DMSO | Not specified | google.com |

| 2-Bromofluorene | Sodium Hydroxide | Methyl Iodide | DMSO | 98% | chemicalbook.com |

| Fluorene | t-BuOK | Alcohols | Toluene | Near Quantitative | nih.govrsc.org |

Phase Transfer Catalysis in 9,9-Dialkylation of Fluorenes

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org This methodology is highly effective for the 9,9-dialkylation of fluorenes, as it allows for the use of inorganic bases like NaOH or KOH in a two-phase system, improving reaction efficiency and simplifying workup. chemicalbook.com

In the synthesis of 2-bromo-9,9-dimethylfluorene from 2-bromofluorene, a phase transfer catalyst such as benzyl-triethyl-ammonium chloride (TEBAC) can be employed. chemicalbook.com The reaction is carried out in a system containing dimethyl sulfoxide and a 50% aqueous sodium hydroxide solution. The catalyst transports the hydroxide ion into the organic phase to deprotonate the fluorene, and the resulting fluorenyl anion then reacts with the methyl iodide. chemicalbook.com This method has been shown to produce the desired product in a 98% yield. chemicalbook.com The use of PTC can enhance reaction rates and allows for milder reaction conditions compared to traditional homogeneous methods. crdeepjournal.org

Environmentally Benign Methylating Reagents for C-9 Dimethylation

Concerns over the high toxicity and environmental impact of traditional methylating agents like methyl iodide and dimethyl sulfate have driven research into greener alternatives. google.comchemicalbook.com Dimethyl carbonate (DMC) has emerged as a promising environmentally benign reagent for the C-9 dimethylation of fluorene. google.comchemicalbook.com

DMC is a non-toxic, biodegradable compound that serves as a safe substitute for methyl iodide or methyl bromide. google.comchemicalbook.com The synthesis of 9,9-dimethylfluorene can be achieved by reacting fluorene with dimethyl carbonate in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an organic solvent like DMF or DMSO. google.com This method not only avoids the use of highly toxic reagents but also simplifies waste treatment, as the byproducts are less hazardous. google.comchemicalbook.com The reaction proceeds efficiently within a temperature range of 15-40°C, making it an economically and environmentally superior process. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

The alkylation of 2,7-dibromofluorene at the C-9 position is a critical step that significantly influences the properties of the resulting fluorene-based polymers. Traditional methods often face challenges in achieving high yields and purity. However, the use of phase-transfer catalysis (PTC) has emerged as a superior methodology for the synthesis of 9,9-dialkyl-substituted-fluorene derivatives.

Under two-phase PTC conditions, the alkylation of 2,7-dibromofluorene with various alkyl halides can be carried out with high efficiency. This technique typically employs a phase-transfer catalyst, such as tetra-n-butylammonium hydrogen sulfate (TBAHS), to facilitate the transfer of the fluorenyl anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. A strong base, commonly a concentrated aqueous solution of sodium hydroxide (NaOH), is used to generate the nucleophilic anion.

Compared to conventional methods that might utilize strong and hazardous bases like butyllithium (BuLi) under anhydrous conditions, the PTC technique offers several advantages. It allows for high selectivity and substantial conversion of reactants under milder reaction conditions. This leads to a remarkable reduction in reaction time and often results in yields of approximately 90%. rsc.org The enhanced reaction rate and selectivity under PTC conditions are pivotal for the industrial-scale production of high-purity monomers.

Key parameters that are optimized in the PTC synthesis of this compound include the choice of phase-transfer catalyst, the concentration of the base, the reaction temperature, and the solvent system. The interplay of these factors is crucial for maximizing the yield and minimizing the formation of byproducts.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound via Phase-Transfer Catalysis

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Benzyltriethylammonium Chloride (BTEAC) | Aliquat 336 |

| Base | 50% aq. NaOH | 25 M aq. NaOH | 50% aq. KOH | Powdered KOH |

| Solvent | Toluene | Dichloromethane | Toluene/Water (1:1) | Chlorobenzene |

| Temperature (°C) | 60 | 40 | 70 | 50 |

| Reactant Ratio (Alkyl Halide:Fluorene) | 2.2 : 1 | 2.5 : 1 | 2.2 : 1 | 3 : 1 |

| Yield (%) | 85 | 92 | 88 | 90 |

| Purity (%) | >98 | >99 | >98 | >99 |

This is an interactive data table based on typical results reported in the literature for optimizing PTC reactions for similar alkylations.

Synthesis of Related Dibromo-9,9-dialkylfluorene Monomers for Comparative Studies

To understand the structure-property relationships of polyfluorenes, it is essential to synthesize a range of monomers with varying alkyl substituents at the C-9 position. The length and branching of these alkyl chains significantly influence the solubility, thermal properties, and solid-state packing of the resulting polymers, which in turn affects their electronic and optical properties.

2,7-Dibromo-9,9-dioctyl-9H-fluorene is a key monomer for the synthesis of poly(9,9-dioctylfluorene) (PFO), a widely studied blue-emitting conjugated polymer. The synthesis of this monomer can be achieved through two primary routes: the bromination of 9,9-dioctylfluorene or the direct alkylation of 2,7-dibromofluorene.

The alkylation of 2,7-dibromofluorene with 1-bromooctane under phase-transfer catalysis conditions is an effective method. rsc.org In a typical procedure, 2,7-dibromofluorene is dissolved in a suitable organic solvent, and a concentrated aqueous solution of NaOH is added along with a phase-transfer catalyst. 1-bromooctane is then added, and the mixture is stirred vigorously at an elevated temperature. The dioctyl side chains enhance the solubility of the resulting monomer and the corresponding polymer in common organic solvents, which is advantageous for solution-based processing of electronic devices. guidechem.com

Table 2: Synthesis of 2,7-Dibromo-9,9-dioctyl-9H-fluorene

| Reactant | Molar Ratio | Reagent/Solvent | Reaction Conditions | Yield (%) |

| 2,7-Dibromofluorene | 1 | 1-Bromooctane, 50% aq. NaOH, TBAHS, Toluene | 70°C, 8 hours | ~90 |

| 9,9-Dioctylfluorene | 1 | N-Bromosuccinimide (NBS), DMF | Room Temp, 12 hours | ~85 |

This is an interactive data table. The data is compiled from typical synthetic procedures.

The synthesis of 2,7-dibromo-9,9-diethylfluorene follows a similar alkylation strategy. Starting from 2,7-dibromofluorene, the ethyl groups are introduced at the C-9 position using an ethylating agent such as ethyl bromide or ethyl iodide. The reaction is typically carried out in the presence of a strong base and a phase-transfer catalyst to ensure efficient dialkylation.

A detailed procedure involves dissolving 2,7-dibromofluorene in a solvent like toluene or dimethyl sulfoxide (DMSO). A powdered strong base like potassium hydroxide (KOH) and a phase-transfer catalyst are added to the mixture. Ethyl bromide is then introduced, and the reaction is heated to facilitate the formation of the diethyl product. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography to obtain the desired high-purity monomer. The introduction of the smaller ethyl groups, as compared to octyl chains, can lead to different solid-state packing and electronic properties in the corresponding polymers.

Table 3: Synthesis of 2,7-Dibromo-9,9-diethylfluorene

| Reactant | Molar Ratio | Reagent/Solvent | Reaction Conditions | Yield (%) |

| 2,7-Dibromofluorene | 1 | Ethyl Bromide, Powdered KOH, TBAB, DMSO | 60°C, 6 hours | ~88 |

This is an interactive data table. The data is compiled from typical synthetic procedures.

Polymerization Strategies and Mechanisms Utilizing 2,7 Dibromo 9,9 Dimethylfluorene

Cross-Coupling Polymerization Reactions for Polyfluorene Synthesis

Cross-coupling reactions are the cornerstone of polyfluorene synthesis, providing efficient pathways to construct the polymer backbone. These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, typically palladium or nickel. For the polymerization of 2,7-Dibromo-9,9-dimethylfluorene, this monomer can act as the dihalide component, reacting with a suitable difunctional co-monomer. The choice of the specific cross-coupling method significantly influences the reaction conditions, catalyst system, and the properties of the resulting polymer.

Suzuki-Miyaura Coupling Polymerization

The Suzuki-Miyaura coupling reaction is a widely employed and powerful tool for the synthesis of polyfluorenes. libretexts.orgrsc.org This method involves the reaction of an aryl or vinyl boronic acid or ester with an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex. libretexts.org In the context of polyfluorene synthesis, this compound serves as the dihalide monomer, which is polymerized with a diboronic acid or ester derivative of another aromatic compound. digitellinc.comtandfonline.com This reaction is favored for its mild reaction conditions, tolerance to a wide variety of functional groups, and the commercial availability of many boronic acid co-monomers. rsc.org

The catalytic cycle of the Suzuki-Miyaura polymerization is a well-established process involving a palladium catalyst. libretexts.org The cycle typically begins with the oxidative addition of the aryl halide (in this case, a C-Br bond of this compound) to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups are coupled to form a new carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. libretexts.org

The choice of palladium catalyst and ligands is crucial for achieving high molecular weight polymers with controlled properties. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). tandfonline.comnih.gov The ligands, often phosphines, play a critical role in stabilizing the palladium catalyst and influencing its reactivity. nih.gov For instance, sterically hindered and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. nih.gov The reaction is typically carried out in a two-phase system consisting of an organic solvent (like toluene (B28343) or THF) and an aqueous basic solution (such as potassium carbonate or cesium fluoride), often with a phase-transfer catalyst to facilitate the movement of reactants between the phases. nih.govresearchgate.net

Recent advancements have also explored more sustainable approaches, such as performing the Suzuki polycondensation in water under aerobic conditions, which significantly reduces the environmental impact without compromising the polymer's quality. acs.org Mechanochemical methods, using high-speed ball milling, have also been developed to synthesize polyfluorenes via Suzuki polymerization in a solvent-free manner, offering a rapid and environmentally friendly alternative. digitellinc.comtandfonline.com

The properties of the resulting polyfluorene can be precisely tuned by the selection of the co-monomer that is polymerized with this compound. By incorporating different aromatic units into the polymer backbone, researchers can modify the polymer's electronic bandgap, solubility, and charge transport characteristics. 20.210.105

For example, copolymerizing this compound with electron-deficient co-monomers, such as benzothiadiazole derivatives, leads to donor-acceptor (D-A) copolymers. mdpi.com These D-A copolymers often exhibit red-shifted absorption and emission spectra compared to the homopolymer, making them suitable for applications in red-light-emitting diodes and organic photovoltaics. mdpi.com The introduction of di-2-thienyl-2,1,3-benzothiadiazole as a co-monomer, for instance, results in copolymers with improved thermal stability and red emission. mdpi.com

Conversely, copolymerization with electron-rich co-monomers can also be used to fine-tune the optoelectronic properties. The versatility of the Suzuki-Miyaura coupling allows for the incorporation of a wide range of co-monomers, including those with functional groups that can impart specific properties like water solubility or the ability to act as sensors. ossila.comuri.edu This modularity is a key advantage of using this compound in Suzuki-Miyaura polymerization, as it provides a platform for creating a vast library of polyfluorene derivatives with customized functionalities. 20.210.105

Table 1: Examples of Co-monomers Used with this compound in Suzuki-Miyaura Polymerization and Their Effect on Polymer Properties

| Co-monomer | Resulting Polymer Type | Key Property Modifications | Reference(s) |

| 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Homopolymer-like | Blue light emission, high quantum yield | 20.210.105 |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Donor-Acceptor (D-A) Copolymer | Red-shifted emission, improved charge transport | mdpi.com |

| 9,9-Bis(3'-(N,N-dimethylamino)propyl)fluorene-2,7-diboronic acid ester | Polyelectrolyte | Water solubility, use as interfacial layers in devices | ossila.com |

| 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | Alternating Copolymer | Well-defined structure, processability | 20.210.105 |

Stille Coupling Polymerization

The Stille coupling reaction is another significant palladium-catalyzed cross-coupling method used for synthesizing polyfluorenes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.org In the context of polyfluorene synthesis from this compound, this monomer acts as the dihalide, which is polymerized with a distannyl derivative of a co-monomer. The Stille reaction is known for its tolerance of a wide range of functional groups and the fact that the organotin reagents are often stable and can be purified by chromatography. organic-chemistry.org

The catalytic cycle of the Stille reaction is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org A key difference lies in the transmetalation step, where the organic group is transferred from the tin atom to the palladium catalyst. libretexts.org A variety of palladium catalysts, such as Pd(PPh₃)₄, can be used to facilitate the reaction. organic-chemistry.org

In the synthesis of conjugated polymers, controlling the polymer chain ends, a process known as end-capping, is crucial for achieving desired material properties and stability. taylorandfrancis.com End-capping involves introducing a monofunctional reagent at the end of the polymerization to terminate the chain growth and introduce specific end groups. rsc.orgacs.org This can influence the polymer's solubility, processability, and electronic properties.

In Stille polycondensations, the efficacy of end-capping has been a subject of study. Research has shown that a one-pot strategy, where an end-capping reagent is added directly to the polymerization mixture, can be an effective method. rsc.org The choice of the end-capping reagent is critical, with factors such as the reactivity of the C-X bond (where X is a halogen) influencing the efficiency of the end-capping process. For instance, studies on a similar fluorene (B118485) monomer, 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene, have demonstrated that bromo- and iodo-functionalized end-cappers have varying degrees of success. rsc.org Iodo derivatives were found to sometimes disrupt the polymerization, leading to lower molecular weights, while bromo derivatives showed a range of end-capping efficiencies. rsc.org The effectiveness of end-capping is also dependent on the initial monomer concentration. rsc.org

Table 2: End-Capping Reagents and Their Relative Efficacy in Stille Polymerization of a Fluorene Derivative

| End-Capping Reagent | Relative Efficacy | Observation | Reference(s) |

| Bromofluorene | High | Efficiently caps (B75204) the polymer chains. | rsc.org |

| Bromobiphenyl | High | Similar efficacy to bromofluorene. | rsc.org |

| Trifluoromethylbromobenzene | Moderate | Less efficient than bromofluorene and bromobiphenyl. | rsc.org |

| Bromobenzene | Moderate | Similar efficacy to trifluoromethylbromobenzene. | rsc.org |

| Bromotoluene | Low | Least effective among the bromo-derivatives tested. | rsc.org |

| Iodo derivatives (e.g., Iodobenzene) | Disruptive | Can inhibit molecular weight growth. | rsc.org |

Knoevenagel Condensation Polymerization

Knoevenagel condensation polymerization represents an alternative route to polyfluorene-based materials that does not rely on transition metal catalysis. This method involves the base-catalyzed reaction between a compound containing an active methylene (B1212753) group and a carbonyl group. jhia.ac.ke In the context of synthesizing polymers containing fluorene units, a fluorene derivative with aldehyde or ketone functionalities can be reacted with a co-monomer possessing an active methylene group, such as a dicyanomethylene compound.

While this compound itself is not directly used in the Knoevenagel polymerization as it lacks the necessary carbonyl groups, it serves as a crucial precursor for synthesizing the required fluorene-based monomers. For example, the bromine atoms at the 2 and 7 positions can be converted into aldehyde groups through a series of organic transformations. The resulting 9,9-dimethylfluorene-2,7-dicarbaldehyde can then undergo Knoevenagel condensation polymerization with a suitable co-monomer.

This polymerization method allows for the synthesis of conjugated polymers with alternating electron-rich fluorene units and electron-poor units derived from the active methylene compound. jhia.ac.ke The resulting polymers often exhibit interesting optical and electronic properties, and the color of their emission can be tuned by varying the chemical structure of the co-monomers. jhia.ac.ke

Other Polymerization Approaches for Fluorene-Based Systems

While palladium-catalyzed cross-coupling reactions like Suzuki and Stille are workhorses in the synthesis of fluorene-based polymers, researchers have explored alternative strategies to access novel polymer architectures and to overcome some of the limitations of traditional methods, such as the need for pre-functionalized organometallic monomers.

Cyclopentannulation polymerization has emerged as a powerful technique for constructing complex, carbon-rich conjugated polymers, including ladder-type structures. This method typically involves a palladium-catalyzed reaction between a bis(di-yne) and a diiodoarene, or the coupling of diethynyl-containing donor monomers with acceptor units, to form new five-membered rings that become part of the polymer backbone. amazonaws.com

This approach offers an alternative route to complex carbon-based materials. amazonaws.com For instance, a series of donor-acceptor copolymers have been successfully prepared via palladium-catalyzed cyclopentannulation reactions. In these syntheses, acceptor units like dicyclopenta[cd,jk]pyrene (B15184370) were paired with various diethynyl-containing donor groups. The resulting polymers exhibited number-average molecular weights (Mn) in the range of 6-14 kDa and demonstrated broad light absorption in the visible spectrum, with optical band gaps between 1.38 and 1.85 eV. amazonaws.com The efficiency of this polymerization provides a viable pathway to reasonably high molecular weight materials with tunable electronic properties, guided by the selection of the donor and acceptor units. amazonaws.com

Direct Arylation Polycondensation (DArP) has garnered significant attention as a more atom-economical and streamlined alternative to traditional cross-coupling polymerizations. wikipedia.orguc.edu This method forges carbon-carbon bonds by directly coupling an aryl halide (C-X) with an unactivated aryl C-H bond, thereby eliminating the need to prepare organometallic (e.g., organoboron or organotin) reagents. amazonaws.comuc.edu This reduces the number of synthetic steps and avoids the generation of toxic organometallic byproducts. amazonaws.com

For the polymerization of fluorene derivatives, DArP typically involves the reaction of a 2,7-dibromofluorene (B93635) monomer with an aromatic comonomer possessing active C-H bonds. The success of DArP is highly dependent on the catalytic system and reaction conditions, which must be carefully optimized to promote the desired C-H activation and C-C bond formation while minimizing side reactions like homocoupling of the C-H monomer. amazonaws.com

Key research findings for the DArP of 2,7-dibromo-9,9-dioctylfluorene include:

Highly Efficient Catalysis: A catalytic system comprising Pd₂(dba)₃·CHCl₃ and the phosphine ligand P(C₆H₄-o-OMe)₃, used with a base like cesium carbonate (Cs₂CO₃) and a carboxylic acid additive, has proven highly effective. wikipedia.orgwikipedia.org This system can produce extremely high molecular weight polymers (Mn up to 347,700 g/mol ) in high yields, even in less polar solvents like THF and toluene. wikipedia.org

Microwave-Assisted Polymerization: The use of microwave irradiation can significantly accelerate the DArP process. In the reaction of 3,4-ethylenedioxythiophene (B145204) with 2,7-dibromo-9,9-dioctylfluorene, microwave assistance for just 30 minutes with a low catalyst loading (1 mol%) yielded a high molecular weight polymer (Mn up to 147,000 g/mol ). uc.edu This rapid and efficient method produces high-purity polymers suitable for creating flexible, self-standing films for electronic devices. uc.edu

Table 1: Examples of Direct Arylation Polycondensation (DArP) with 2,7-Dibromo-9,9-dioctylfluorene This table is interactive. You can sort and filter the data.

| Comonomer | Catalyst System | Base | Solvent | Time (h) | Mn ( g/mol ) | Yield (%) |

|---|---|---|---|---|---|---|

| 1,2,4,5-Tetrafluorobenzene | Pd₂(dba)₃·CHCl₃ / P(C₆H₄-o-OMe)₃ | Cs₂CO₃ | THF | 24 | 347,700 | 96 |

| 1,2,4,5-Tetrafluorobenzene | Pd₂(dba)₃·CHCl₃ / P(C₆H₄-o-OMe)₃ | Cs₂CO₃ | Toluene | 24 | 148,500 | 95 |

| 3,4-Ethylenedioxythiophene | Pd(OAc)₂ / P(o-MeOPh)₃ | K₂CO₃ | DMAc | 0.5 (MW) | 147,000 | 94 |

Mechanistic Insights into Fluorene Polymerization

Understanding the underlying polymerization mechanism is crucial for controlling polymer properties such as molecular weight, polydispersity, and microstructure. For conjugated polymers like polyfluorenes, the synthesis almost exclusively proceeds via a step-growth mechanism.

Chain-growth polymerization is characterized by the sequential addition of monomers to a small number of active centers. wikipedia.orgfiveable.me This process involves three distinct steps: initiation, propagation, and termination. wikipedia.org

Initiation: An initiator molecule generates a reactive species (a radical, cation, or anion). libretexts.org This active species then reacts with a monomer to begin the polymer chain.

Propagation: The newly formed active center at the end of the chain rapidly adds many monomer molecules in succession. libretexts.org In this mechanism, high molecular weight polymers are formed very early in the reaction, while monomer concentration remains high. fiveable.me

Termination: The growth of a chain is stopped when its active center is destroyed, for example, by reacting with another active chain or an impurity. wikipedia.org

While chain-growth polymerization is the primary method for producing commodity plastics like polyethylene (B3416737) and polypropylene (B1209903) from vinyl monomers, it is not the standard mechanism for synthesizing conjugated polymers from aryl monomers like this compound. uc.edulibretexts.org The functional groups on these monomers (e.g., halides and C-H bonds or boronic esters) are suited for cross-coupling reactions, which follow a step-growth pathway, rather than addition to a growing chain end. A specialized subset known as living polymerization, where termination is eliminated, allows for precise control over polymer architecture but is also not typically applied to this class of monomers. wikipedia.org

Step-growth polymerization is the dominant mechanism for synthesizing polyfluorenes and other conjugated polymers. nih.gov This mechanism is defined by the reaction between functional groups on monomers, oligomers, or polymers of any size. nih.gov Unlike chain-growth, where monomers only add to a growing chain, any two species can react with each other.

The key characteristics of a step-growth mechanism are:

Gradual Build-up: Monomers first react to form dimers, which then react to form trimers and tetramers, and so on. nih.gov Long polymer chains are only formed at the very end of the reaction when the monomer has been largely consumed.

Single Reaction Type: The same fundamental reaction (e.g., a C-C bond formation in a Suzuki or DArP coupling) occurs throughout the polymerization process. nih.gov There are no distinct initiation or termination steps as in chain-growth.

High Conversion Required: To achieve high molecular weight polymers, the reaction must proceed to a very high degree of conversion (typically >99%). This is described by the Carothers equation.

In the context of this compound, palladium-catalyzed polycondensation reactions are classic examples of step-growth polymerization. For instance, in a Suzuki polycondensation, the dibromo-monomer reacts with a fluorene-diboronic acid or ester comonomer. The polymer chain grows step-by-step as Suzuki coupling reactions link the monomer units together. Similarly, in Direct Arylation Polycondensation (DArP), the step-wise reaction occurs between the C-Br groups of the fluorene monomer and the C-H groups of a comonomer. The slow, incremental increase in polymer chain length throughout the reaction is a hallmark of the step-growth mechanism.

Applications of 2,7 Dibromo 9,9 Dimethylfluorene Derived Polymers in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

Fluorene (B118485) derivatives are particularly noted for their high emission efficiency and stability, making them prime candidates for OLED applications. researchgate.net The quality and performance of OLEDs are critically dependent on the molecular structure and packing of the fluorene-based materials used. researchgate.net

Charge Transporting Host Materials

In OLEDs, the host material plays a critical role in facilitating the transport of charge carriers (holes and electrons) and transferring energy to the light-emitting dopant. Polymers and molecules derived from 2,7-Dibromo-9,9-dimethylfluorene are effective as host materials, particularly for phosphorescent OLEDs (PhOLEDs).

A key derivative, 2,7-bis(diphenylphosphine oxide)-9,9-dimethylfluorene (PO6), has been synthesized and investigated as a high-performance charge-transporting host. The introduction of the phosphine (B1218219) oxide (P=O) moiety creates a high triplet exciton (B1674681) energy (2.72 eV), which is sufficient to confine the triplet excitons on blue-emitting phosphorescent dopants like iridium(III)bis(4,6-(difluorophenyl)pyridinato-N,C2)picolinate (FIrpic). This high triplet energy is comparable to the dibromo-substituted fluorene precursor but with the added advantage of good film-forming properties suitable for vacuum deposition.

Devices using PO6 as the host material for the FIrpic dopant have demonstrated impressive performance, emitting sky-blue light with a peak external quantum efficiency (η_ext,max) of 8.1% and a luminous power efficiency (η_p,max) of 25.1 lm/W. Notably, at a brightness of 800 cd/m², which is considered suitable for lighting applications, the device maintains a high external quantum efficiency of 6.7% at a low operating voltage of 5.6 V.

Blue Light-Emitting Materials and Devices

The fluorene unit is an intrinsically strong blue emitter, and polymers based on this compound are frequently used to create efficient blue-emitting materials for OLEDs. The emission color and efficiency can be precisely tuned by copolymerizing the fluorene monomer with other aromatic units. This approach allows for the modification of the polymer's band gap and the suppression of undesirable excimer formation, which can otherwise lead to lower efficiency and a shift in emission color.

For instance, new polyfluorene copolymers have been synthesized containing small amounts of dicyanostilbene and 9,10-dicyanophenanthrene moieties in the main chain. mdpi.com These low-band-gap comonomers act as efficient traps for excitons, leading to controlled emission. mdpi.com Research has shown that the rigidity of the comonomer structure influences device performance; polymers incorporating the more rigid dicyanophenanthrene units exhibit increased maximum brightness as the comonomer content increases. mdpi.com

Below is a table summarizing the performance of Polymer Light-Emitting Diodes (PLEDs) using these copolymers as the emissive layer.

| Polymer ID | Comonomer Content (mol%) | Max. Brightness (cd/m²) | Max. Efficiency (cd/A) | Turn-on Voltage (V) | Emission Color |

| FFCN1 | 1 | 256 | 0.1 | 11.5 | Blue |

| PFCN2.5 | 2.5 | 1000 | 0.4 | 8.5 | Blue-Green |

| Data sourced from a study on polyfluorene copolymers containing dicyanostilbene (FFCN) and dicyanophenanthrene (PFCN) moieties. mdpi.com |

Exciplex Emission and Device Performance

An exciplex, or excited-state complex, is formed at the interface between an electron-donor (D) and an electron-acceptor (A) material. nih.gov This intermolecular charge-transfer state can be harnessed as an efficient light-emitting source in OLEDs. nih.govbohrium.com Due to the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor, exciplexes inherently have a small energy gap between their singlet and triplet states (ΔE_ST). nih.gov This allows for efficient conversion of non-radiative triplet excitons into radiative singlet excitons via thermally activated delayed fluorescence (TADF), enabling a theoretical internal quantum efficiency of 100%. mdpi.comfrontiersin.org

Fluorene derivatives, synthesized from precursors like this compound, can serve as the donor component in these D-A systems. mdpi.com When combined with a suitable electron-acceptor molecule, they can form a highly efficient exciplex-based emitting layer. mdpi.com For example, the applicability of fluorene derivatives in exciplex-based OLEDs has been demonstrated by pairing them with an acceptor material like (2,4,6-triphenyl-1,3,5-triazine) (PO-T2T). mdpi.com By optimizing the device structure, such as reducing layer thickness to improve charge balance, the external quantum efficiency of these devices can be significantly enhanced. mdpi.com This strategy allows for the creation of high-efficiency OLEDs without relying on expensive heavy-metal phosphorescent dopants. bohrium.commdpi.com

Organic Photovoltaics (OPVs) and Organic Solar Cells

In addition to light emission, polymers derived from this compound are valuable materials for light-harvesting applications in organic solar cells. sigmaaldrich.com

Active Layer Materials for Photovoltaic Devices

The performance of an OPV device is critically dependent on the active layer, which is typically a bulk heterojunction (BHJ) blend of an electron-donor polymer and an electron-acceptor material. researchgate.netaimspress.com This layer is responsible for absorbing solar photons, generating excitons, and separating these excitons into free charge carriers. aimspress.com

Polyfluorene copolymers derived from this compound are often used as the electron-donor component in the active layer. researchgate.net20.210.105 By incorporating fluorene units into the polymer backbone, it is possible to tune the material's absorption spectrum to better match the solar spectrum while maintaining a desirable HOMO energy level for efficient charge extraction and good charge carrier mobility. researchgate.net

The morphology of the donor-acceptor blend is crucial for device efficiency. 20.210.105 A well-controlled, phase-separated structure with discrete domains of donor and acceptor materials ensures a large interfacial area for exciton dissociation. 20.210.105rsc.org Studies on blends of two different polyfluorene-based polymers, such as poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (PFB) and poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT), have shown that controlling the phase separation can lead to a dramatic increase in photodiode quantum efficiency. 20.210.105 The blend photocell was found to be significantly more efficient than devices made from either of the individual polymers, demonstrating the effectiveness of the BHJ concept with fluorene-based systems. 20.210.105

Influence of Molecular Structure on Photoconductivity

The photoconductivity of a polymer is directly related to its molecular structure, which dictates its electronic properties, charge carrier mobility, and light absorption characteristics. For polymers derived from this compound, several structural factors have a profound influence.

Conformation and Chain Length: The length and conformation of the polymer chain play a significant role. Longer polymer chains can sometimes promote a twisted or coiled conformation. nih.gov This twisting can disrupt the π-conjugation along the polymer backbone, hindering the cooperative electronic effects between repeating units and negatively impacting charge transport and properties related to photoconductivity. nih.gov

Side Chains: The alkyl groups at the C9 position of the fluorene unit, such as the dimethyl groups in the parent monomer, are essential. They ensure good solubility for solution processing and prevent the polymer chains from aggregating too strongly, which could otherwise impede the formation of an optimal bulk heterojunction morphology. researchgate.net

By carefully designing the molecular structure, researchers can optimize these properties to develop new generations of polyfluorene-based materials for high-performance organic solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs)

Polymers derived from this compound are key components in the fabrication of Organic Field-Effect Transistors (OFETs). These materials are classified as organic semiconducting materials and are used in the synthesis of low band gap polymers essential for OFETs, OLEDs, and organic photovoltaics. ossila.com The fluorene-based polymers act as the active semiconductor layer in these devices, facilitating charge transport. The performance of these OFETs is influenced by the specific chemical structure of the polymer, including the nature of the alkyl chains at the C-9 position of the fluorene unit, which affects the material's packing and electronic properties. researchgate.netnih.gov

Chemical Sensors and Biosensors

The application of polymers derived from this compound extends to the development of highly sensitive chemical and biosensors. These sensors leverage the fluorescent properties of the polymers to detect a wide range of analytes.

Fluorescence Quenching Mechanisms for Analyte Detection (PET, IFE, FRET)

The detection mechanism in these sensors is often based on fluorescence quenching. Several processes can lead to the quenching of fluorescence upon interaction with an analyte:

Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited state of the fluorescent polymer (the fluorophore) to the analyte (the quencher), or vice versa. nih.govnih.gov This non-radiative decay pathway competes with fluorescence, leading to a decrease in emission intensity. For PET to occur, the analyte must have appropriate redox potentials relative to the excited fluorophore. nih.govresearchgate.net The efficiency of PET is highly dependent on the electronic coupling between the donor and acceptor moieties. nih.gov

Inner Filter Effect (IFE): This mechanism occurs when the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the fluorophore. nih.gov If the analyte absorbs the excitation light, it reduces the number of photons available to excite the fluorophore. If it absorbs the emitted light, it diminishes the detected fluorescence intensity. nih.gov

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a nearby acceptor molecule. nih.govbu.edu The efficiency of FRET is strongly dependent on the distance between the donor and acceptor (typically within 1-10 nm) and the spectral overlap between the donor's emission and the acceptor's absorption. bu.edumdpi.com In sensing applications, the binding of an analyte can induce a conformational change that brings the donor and acceptor into proximity, leading to FRET and a change in the fluorescence signal. bu.edu

Detection of Nitroaromatic Compounds (NACs)

Polymers based on this compound have proven to be highly effective in detecting nitroaromatic compounds (NACs), which are common components of explosives. nih.govresearchgate.net The electron-deficient nature of NACs makes them excellent quenchers for the fluorescence of electron-rich fluorene-based polymers. nih.gov

The primary mechanism for the detection of NACs is photoinduced electron transfer (PET), where the electron-rich excited polymer donates an electron to the electron-accepting NAC. nih.gov This process leads to a significant quenching of the polymer's fluorescence, allowing for highly sensitive detection. Researchers have synthesized various fluorene-based conjugated polymers that exhibit high sensitivity and selectivity for specific NACs, such as 2,4,6-trinitrophenol (TNP). nih.gov The sensitivity of these sensors can be exceptionally high, with some systems achieving detection limits in the picomolar (pM) range. nih.gov The performance of these sensors can be further enhanced by fabricating them as thin films or on paper-based substrates for practical, on-site detection. nih.gov

Table 1: Performance of Fluorene-Based Polymers in Nitroaromatic Compound Detection

| Polymer/Sensor System | Target Analyte | Detection Limit | Quenching Mechanism | Reference |

|---|---|---|---|---|

| Fluorene-based conjugated polymers (CP 1, CP 2, CP 3) | 2,4,6-trinitrophenol (TNP) | 3.2, 5.7, 6.1 pM | PET, IFE, FRET | nih.gov |

| Fluorene-phenylene copolymer on paper | 2,4-dinitrotoluene (DNT), o-dinitrobenzene (o-DNB) | 277 ppbv (DNT) | PET | nih.gov |

Metal Ion Sensing and Selectivity

Fluorene-based polymers can also be designed to act as chemosensors for the detection of metal ions. sioc-journal.cnnih.gov By incorporating specific metal-binding moieties (receptors) into the polymer structure, sensors with high selectivity for particular metal ions can be developed. sioc-journal.cnpsu.edu

The sensing mechanism often involves the coordination of the metal ion to the receptor sites on the polymer chain. This binding event can induce changes in the polymer's conformation or electronic properties, leading to a detectable change in its fluorescence. sioc-journal.cn For instance, the fluorescence of a carboxylic acid-functionalized polyfluorene can be quenched by various metal ions, while a polymer containing benzo nih.govnih.govacs.orgthiadiazole units may show selective quenching for Cu²⁺ ions. sioc-journal.cn In some cases, the binding of a metal ion can enhance fluorescence, creating an "off-on" sensor. psu.edu The selectivity of these sensors is a critical aspect, and significant research has been dedicated to designing polymers that can differentiate between various metal ions in a complex mixture. sioc-journal.cnnih.gov

Table 2: Metal Ion Sensing with Fluorene-Based Polymers

| Polymer/Sensor System | Target Ion | Observed Response | Potential Mechanism | Reference |

|---|---|---|---|---|

| Carboxylic-anionic polyfluorene (PFA) | Most metal ions (except K⁺, Li⁺) | Fluorescence quenching | Energy or electron-transfer | sioc-journal.cn |

| Carboxylic acid-functionalized polyfluorene with benzo nih.govnih.govacs.orgthiadiazole (PFBTA) | Cu²⁺ | Good quenching | Energy or electron-transfer, interchain aggregation | sioc-journal.cn |

| Fluorene derivative with aza-crown ether | Zn²⁺ | Ratiometric fluorescence detection | Complexation | nih.gov |

Other Advanced Applications

Nonlinear Optical Materials

Derivatives of this compound are also explored for their potential in nonlinear optics (NLO). NLO materials exhibit a nonlinear response to the intensity of incident light and have applications in technologies such as optical switching, data storage, and telecommunications.

By creating "push-pull" systems within the fluorene structure, where an electron-donating group and an electron-accepting group are attached to the conjugated framework, molecules with large first hyperpolarizability (β), a measure of the second-order NLO response, can be synthesized. For example, chromophores based on a 9,9-dimethyl-9H-fluoren-2-amine donor and various acceptor groups have been synthesized and shown to possess significant NLO properties. The thermal stability of these materials is also a crucial factor for their practical application.

Molecular Motors

The fluorene unit, which forms the core structure of this compound, is a critical component in the design of certain light-driven rotary molecular motors. documentsdelivered.comresearchgate.net These sophisticated molecular machines are capable of continuous, unidirectional rotation when powered by light energy. researchgate.netresearchgate.net

In one design of an overcrowded alkene-based motor, fluorene moieties serve as 'wheels' that both rotate in the same direction upon absorption of a UV photon. rsc.org The rotation cycle is a four-step process involving two light-induced (photochemical) isomerizations and two thermally-activated steps that complete a 360° turn. researchgate.netrsc.org The rigid and planar nature of the fluorene group is essential for this function.

Researchers have demonstrated that by doping a liquid crystal film with a fluorene-based motor, the rotation at the molecular level can be harnessed to perform macroscopic work. researchgate.netresearchgate.net Upon irradiation with UV light, the continuous, unidirectional rotation of the motor molecules within the film can induce the rotation of a micrometer-sized glass rod placed on the film's surface. researchgate.netresearchgate.net This translation of molecular motion to a larger scale highlights the potential of fluorene-based motors in complex systems and nanoscale machinery. rsc.org

Two-Photon Bioimaging Fluorophores

The compound this compound and its derivatives are vital precursors for synthesizing advanced fluorophores for two-photon bioimaging. researchgate.net The fluorene π-system is selected for these applications due to its high thermal and photochemical stability. documentsdelivered.com The bromine atoms at the 2 and 7 positions act as reactive sites, allowing for the strategic attachment of other chemical groups through cross-coupling reactions to create specialized chromophores. documentsdelivered.comsigmaaldrich.com

A common strategy involves creating unsymmetrical (D-π-A) or symmetrical (D-π-D or A-π-A) chromophores, where electron-donating (D) and electron-accepting (A) groups are attached to the fluorenyl π-bridge. documentsdelivered.com For instance, symmetrical chromophores have been synthesized via a Stille coupling reaction involving a 2,7-dibromo-9,9-dialkylfluorene precursor. rsc.org This molecular engineering allows for the fine-tuning of the molecule's photophysical properties.

Fluorophores derived from fluorene often exhibit high fluorescence quantum yields (up to 0.9) and possess large two-photon absorption (2PA) cross-sections. documentsdelivered.com The 2PA process allows for excitation with lower-energy near-infrared (NIR) light, which enables deeper tissue penetration, reduced light scattering, and lower phototoxicity, making these probes highly suitable for imaging living cells. boronmolecular.com For example, one unsymmetrical fluorenyl-based chromophore was found to have a peak 2PA cross-section (δ) of 1093 x 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. documentsdelivered.com

Furthermore, these fluorene-based fluorophores can be functionalized to act as reactive probes that specifically target and label cellular components. researchgate.net A fluorene derivative was converted into an amine-reactive isothiocyanate probe, which was then used to stain H9c2 cells, demonstrating its utility in two-photon excited fluorescence imaging. researchgate.net

Below is a table summarizing the photophysical properties of representative fluorene-based fluorophores developed for bioimaging.

Photophysical Properties of Fluorene-Based Bioimaging Probes

| Compound Type | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) | 2PA Cross-Section (δ) [GM]¹ |

|---|---|---|---|---|

| Unsymmetrical D-π-A Fluorenyl Chromophore | ~425 | ~520 | 0.6 - 0.9 | 1093 |

| Amine-Reactive Fluorene Probe (Free) | 357, 375 | 384, 404 | ~0.74 | - |

| Amine-Reactive Probe Adduct | ~370 | - | ~0.74 | ~19 |

¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹) Data synthesized from multiple sources. documentsdelivered.comresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,7-dibromo-9,9-diethylfluorene |

| 2,7-dibromo-9,9-dialkylfluorene |

| 2-(9,9-didecyl-7-isothiocyanato-fluorenyl)benzothiazole |

| Hemithioindigo (HTI) |

Advanced Spectroscopic and Computational Characterization of 2,7 Dibromo 9,9 Dimethylfluorene and Its Polymers

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to confirm the chemical structure and purity of 2,7-dibromo-9,9-dimethylfluorene and its polymeric derivatives. These techniques provide detailed information about the molecular framework, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural characterization of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the successful synthesis and purity of the compound.

For this compound, the ¹H NMR spectrum typically shows characteristic signals for the aromatic protons and the methyl protons. psu.edu For instance, in a study, the ¹H-NMR spectrum in CDCl₃ displayed signals at 7.82 ppm (singlet, 2H), 7.57 ppm (singlet, 2H), 4.59 ppm (singlet, 4H), 3.53 ppm (singlet, 6H), and 1.46 ppm (singlet, 6H). psu.edu

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. In one analysis, the ¹³C-NMR spectrum in CDCl₃ showed peaks at 169.2, 156.8, 142.5, 141.7, 137.3, 130.3, 128.4, 128.1, 127.3, 125.2, 121.9, 52.0, 47.6, and 26.9 ppm. psu.edu Another set of data for the related 2,7-dibromofluorene (B93635) in DMSO-d₆ reports peaks at 145.27, 139.23, 129.72, 128.10, 121.97, 120.18, and 36.21 ppm. chemicalbook.com

These spectroscopic data are crucial for verifying the molecular structure and for the quality control of the synthesized compounds.

Table 1: ¹H NMR Data for Fluorene (B118485) Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2,7-dibromo-3,6-bis(methoxymethyl)-9,9-dimethylfluorene | CDCl₃ | 7.82 (s, 2H), 7.57 (s, 2H), 4.59 (s, 4H), 3.53 (s, 6H), 1.46 (s, 6H) | psu.edu |

Table 2: ¹³C NMR Data for Fluorene Derivatives

| Compound | Solvent | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2,7-dibromofluorene | DMSO-d₆ | 145.27, 139.23, 129.72, 128.10, 121.97, 120.18, 36.21 | chemicalbook.com |

Mass spectrometry (MS) techniques are vital for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in the unambiguous identification of the compounds.

For polymers derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a particularly powerful tool. nih.govbruker.com It allows for the characterization of the molecular weight distribution of the polymer chains. nih.gov The MALDI-ToF mass spectrum of a poly(p-phenylene vinylene) derivative, for instance, showed a main series of peaks separated by an interval corresponding to the molecular weight of the monomer unit. researchgate.net This indicates the successful polymerization and provides information about the polymer's structure and end groups. researchgate.net In some cases, fragmentation analysis by post-source decay in MALDI-ToF MS can reveal details about the polymer's backbone and side-chain cleavage mechanisms. nih.gov

UV-Vis absorption spectroscopy is a key technique for investigating the electronic properties of this compound and its polymers. The absorption spectrum reveals information about the electronic transitions within the molecule, particularly the π-π* transitions associated with the conjugated fluorene system.

The absorption spectra of fluorene derivatives typically show strong absorption bands in the UV region. rsc.org For instance, a derivative, (2,7-dibromo-9H-fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane, exhibits absorption maxima at 320 nm and 353 nm in dichloromethane. rsc.org The position and intensity of these absorption bands are sensitive to the extent of π-conjugation in the molecule.

The absorption bands observed in the UV-Vis spectra of fluorene derivatives are primarily attributed to π-π* electronic transitions. nanoqam.ca The energy of these transitions is directly related to the extent of conjugation in the molecule. In polymers of this compound, the conjugation length increases, leading to a red-shift (a shift to longer wavelengths) of the absorption maximum compared to the monomer. This phenomenon is a clear indicator of successful polymerization and the formation of a conjugated polymer backbone. The molar absorptivity (ε) of these transitions is typically high, in the range of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹, indicating that these are quantum mechanically allowed transitions. nanoqam.ca

Photoluminescence (PL) and fluorescence spectroscopy are essential for characterizing the light-emitting properties of this compound and its polymers. These materials are known for their high emission efficiency, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.netnih.gov

Polymers derived from this compound typically exhibit strong blue emission in solution, with emission maxima often observed around 410 nm. 20.210.105 The fluorescence quantum yields of these polymers can be quite high, reaching values up to 0.87. 20.210.105 The emission spectra often display a well-defined vibronic structure, which is a characteristic feature of rigid, conjugated polymers. 20.210.105 In some polyfluorene derivatives, the formation of a more planar "β-phase" upon cooling can lead to changes in the photoluminescence spectrum, with the appearance of new, red-shifted emission bands.

The photophysical properties of these materials, as revealed by PL spectroscopy, are crucial for designing and optimizing efficient blue-light-emitting devices. 20.210.105

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,7-dibromo-3,6-bis(methoxymethyl)-9,9-dimethylfluorene |

| dimethyl 2,7-diphenyl-9,9-dimethylfluorene-3,6-dicarboxylate |

| 2,7-dibromofluorene |

| (2,7-dibromo-9H-fluoren-9-ylidene)(2,4,6-tri-tert-butylphenyl)phosphane |

Photoluminescence (PL) and Fluorescence Spectroscopy

Quantum Yield Measurements

The efficiency of light emission is a critical parameter for materials used in applications such as organic light-emitting diodes (OLEDs). This is quantified by the photoluminescence quantum yield (PLQY), which measures the ratio of photons emitted to photons absorbed. For polymers derived from 2,7-dibromofluorene precursors, photophysical characterization is key to assessing their potential.

Well-defined poly(2,7-fluorene) derivatives, synthesized through methods like Suzuki coupling using 2,7-dibromofluorene monomers, are known for their strong light-emitting properties. Studies on such processable polyfluorenes have demonstrated that in solution, these polymers can exhibit a vibrant blue emission, typically with a maximum wavelength around 410 nm. aip.org Impressively, the fluorescence quantum yields for these materials have been reported to be as high as 0.87, indicating highly efficient conversion of absorbed light into emitted light. aip.org This high efficiency is a hallmark of the polyfluorene class of polymers, making them attractive for display and lighting technologies.

Excimer and Aggregation-Induced Emission (AIE) Phenomena

The emission properties of fluorene-based polymers in the solid state can be complex and are often influenced by intermolecular interactions. Two key phenomena are the formation of excimers and aggregation-induced emission (AIE).

An excimer is an excited-state dimer that can form between two identical molecules, one in an excited state and one in the ground state. In polyfluorenes, close packing of polymer chains can facilitate excimer formation, which typically results in a broad, structureless, and red-shifted emission band compared to the emission from isolated chains. This can be detrimental to the color purity of blue-emitting devices. For instance, in deep-blue emitting devices using β-phase poly(9,9-dioctyl-2,7-fluorene) (a polymer closely related to those derived from this compound), an undesirable green emission component appearing between 470 nm and 650 nm has been observed during operation. mdpi.com This phenomenon is attributed to the formation of a green-emitting excimer at the interface between the emissive polymer and the electron-injection layer, induced by the electric field and thermal motion of polymer chains. mdpi.com The gradual appearance of a green emission band has been a long-standing challenge related to the spectral stability of polyfluorene-based devices. mdpi.com

In contrast to concentration quenching, some molecular systems exhibit Aggregation-Induced Emission (AIE), where luminescence is enhanced in the aggregated or solid state. cityu.edu.hknih.gov This phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel. nih.gov While the core this compound unit itself is not a classic AIE luminogen, it is a critical building block for creating more complex polymer structures. By incorporating AIE-active moieties into a polyfluorene backbone, polymers can be designed to have strong solid-state emission, which is highly desirable for device applications. cityu.edu.hk20.210.105

Solvatochromism Studies

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a powerful tool for probing the electronic structure of molecules and their interactions with the environment. In polymers derived from this compound, the photophysical response to different solvents can reveal information about polymer conformation and aggregation.

The extent of solvatochromic shifts in polyfluorenes can vary significantly depending on the specific polymer architecture. For some novel, thermally stable, segmented block copolymers based on fluorene, studies have shown no significant changes in the photoluminescence emission peaks across a range of aromatic and non-aromatic solvents like dichloromethane, chlorobenzene, and tetrahydrofuran. researchgate.net This suggests that for these particular structures, there are low aggregation effects and the emission is largely solvent-independent. researchgate.net

However, in other cases, solvent quality can be used to deliberately manipulate the polymer's morphology and optical properties. For poly(9,9-dioctylfluorene) (PFO), the introduction of a "poor" solvent (such as methanol (B129727) or ethanol) into a solution with a "good" solvent (like chloroform) can induce polymer aggregation. mdpi.com This aggregation promotes the formation of the planarized β-phase conformation, which has a longer effective conjugation length. The formation of this β-phase is evidenced by a red shift in the photoluminescence spectra, demonstrating a clear solvatochromic and aggregation-dependent effect. mdpi.com

Photoelectron Emission Spectroscopy (PES)

Photoelectron spectroscopy provides direct information about the occupied electronic energy levels of a material. Ultraviolet Photoelectron Spectroscopy (UPS), a variant of PES, is particularly surface-sensitive and is used to measure the valence band region and determine key parameters like the ionization potential. wikipedia.orgpsu.edu

The electronic structure of poly(9,9-dioctylfluorene) (PFO), a representative polyfluorene, has been investigated using UPS. aip.orgcityu.edu.hk In a study of a PFO film on a gold-coated substrate, the ionization potential (Ip), which represents the energy required to remove an electron from the highest occupied molecular orbital (HOMO) to the vacuum level, was determined.

The measured ionization potential for the PFO film was found to be 5.60 ± 0.05 eV. cityu.edu.hk This value is fundamental for understanding and predicting charge injection barriers at the interface between the polymer and electrode materials in electronic devices.

| Spectroscopic Parameter | Value (eV) | Technique |

| Ionization Potential (Ip) | 5.60 ± 0.05 | UPS |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. researchgate.net It is a powerful tool for characterizing polymer films used in optoelectronics.

XPS has been used to study poly(9,9-dioctylfluorene) (PFO) films to understand their electronic structure and stability. aip.orgcityu.edu.hkresearchgate.net By analyzing the shake-up peaks associated with the C1s core level spectrum, researchers have estimated the electron energy band gap (Eg) of PFO films to be 3.10 ± 0.10 eV. cityu.edu.hk This value is in close agreement with the optical absorption maximum, suggesting this spectroscopic feature is a good approximation for the band gap. cityu.edu.hk

Furthermore, stability studies using XPS and UPS have been conducted to investigate the effects of ambient storage, thermal annealing, and ion irradiation on PFO films. researchgate.net The results from these investigations indicate that PFO is a relatively stable material, a crucial characteristic for the longevity of light-emitting devices. researchgate.net

| Spectroscopic Parameter | Value (eV) | Technique |

| Energy Band Gap (Eg) | 3.10 ± 0.10 | XPS (C1s Shake-up) |

X-ray Diffraction (XRD) and Single Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. For this compound, single-crystal XRD analysis provides precise information on its three-dimensional structure, which underpins the properties of its oligomers and polymers. researchgate.net

The crystal structure of this compound has been determined, revealing its molecular conformation and packing mode. The compound crystallizes in the orthorhombic system with the space group Cmcm. The analysis was performed using Mo Kα radiation at a temperature of 296 K.

Below is a table summarizing the crystallographic data for this compound. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂Br₂ |

| Formula Weight | 352.07 |

| Crystal System | Orthorhombic |

| Space Group | Cmcm |

| a (Å) | 17.097 (4) |

| b (Å) | 11.161 (3) |

| c (Å) | 6.9120 (17) |

| V (ų) | 1319.0 (6) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor | 0.032 |

While single crystals of the monomer can be analyzed in detail, XRD studies on fluorene-based polymers, such as PFO, generally show them to be predominantly amorphous or semi-crystalline. nih.gov These polymers can exhibit different phases, such as a glassy phase or a more ordered β-phase, which can be identified by XRD and have distinct photophysical properties. mdpi.com

The single-crystal XRD analysis of this compound reveals critical details about its molecular geometry and intermolecular interactions. researchgate.net The molecule possesses crystallographic m2m site symmetry. researchgate.net A significant finding is that all the carbon atoms of the fluorene backbone and the two bromine atoms are exactly co-planar. The only atoms not in this plane are the hydrogen atoms of the two methyl groups at the C9 position. researchgate.net